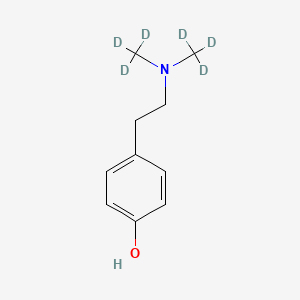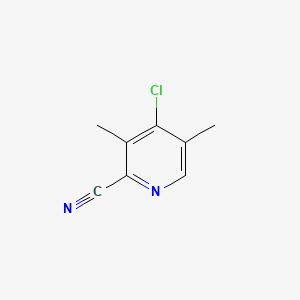
(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid
Vue d'ensemble
Description
“(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid” is a long-chain fatty acid with an ethylcarbamoylamino group at the 16th carbon and a double bond at the 11th carbon. Long-chain fatty acids are commonly found in lipids, which are essential components of all cells .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the ethylcarbamoylamino group into a pre-existing long-chain fatty acid. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a long hydrocarbon chain, making it nonpolar and hydrophobic. The presence of the ethylcarbamoylamino group would introduce some polarity to the molecule .Chemical Reactions Analysis
As a fatty acid, this compound could potentially undergo reactions typical of carboxylic acids and alkenes, such as esterification or addition reactions .Physical And Chemical Properties Analysis
Long-chain fatty acids are usually solid at room temperature, and due to their nonpolar nature, they are insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
Inhibition in Insect Pheromone Biosynthesis
Research indicates that compounds similar to (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, such as 10,11-methylenehexadec-10-enoic and 11,12-methylenehexadec-11-enoic acids, play a role in inhibiting sex pheromone biosynthesis in insects like Spodoptera littoralis. These compounds interfere with specific desaturation processes in the pheromone biosynthesis pathway (Fabriàs et al., 1996); (Gosalbo et al., 1992); (Gosalbo et al., 1994).
Chemical Synthesis and Transformations
The compound is relevant in chemical synthesis and transformations. Studies have detailed the conversion of similar compounds through processes like the Curtius procedure and the synthesis of enamides, which are crucial in the preparation of various chemical compounds (Brettle & Mosedale, 1988); (Chen et al., 2012).
Medical and Biological Applications
Derivatives of this compound have been synthesized for medical applications, particularly in inhibiting human carbonic anhydrase isoenzymes. This inhibition is significant for its potential therapeutic applications (Oktay et al., 2016). Also, studies have focused on the synthesis of similar fatty acid analogs for various biological applications (Holt et al., 2002).
Inhibition of Mycolic Acid Biosynthesis
Cyclopropene fatty acids similar to (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid have been synthesized as potential inhibitors of mycolic acid biosynthesis in mycobacteria, which is an essential pathway in certain bacterial species (Hartmann et al., 1994).
Antibacterial Activity
Compounds structurally related have been studied for their antibacterial activity, indicating potential applications in developing new antimicrobial agents (Banday et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O3/c1-2-20-19(24)21-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(22)23/h7,9H,2-6,8,10-17H2,1H3,(H,22,23)(H2,20,21,24)/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFBVXMGWWCVFO-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)

![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)
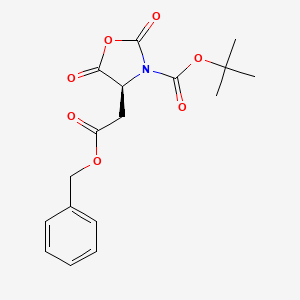


![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
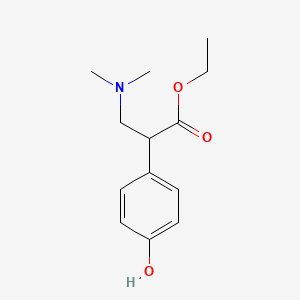
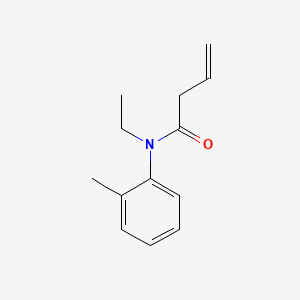
![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)
